molecular formula C10H11BrO3 B2803827 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone CAS No. 1024602-84-3

1-(2-Bromo-4,5-dimethoxyphenyl)ethanone

Cat. No. B2803827
CAS RN: 1024602-84-3
M. Wt: 259.099
InChI Key: FBQFJZZXCVASCN-UHFFFAOYSA-N
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Description

1-(2-Bromo-4,5-dimethoxyphenyl)ethanone, also referred to as 2BD, is an organic compound used in a variety of scientific research applications. It is obtained by the reaction of bromine with acetoveratrone in chloroform at room temperature .


Synthesis Analysis

The synthesis of 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone involves the reaction of bromine with acetoveratrone in chloroform at room temperature . Other methods of synthesis have been reported in various studies .


Molecular Structure Analysis

The molecular structure of 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

1-(2-Bromo-4,5-dimethoxyphenyl)ethanone appears as a beige fine crystalline powder or fine crystalline needles. It has a density of 1.422 g/cm3, a melting point of 83-85 °C (lit.), and a boiling point of 323.076 °C at 760 mmHg .

Scientific Research Applications

Chemical Synthesis and Protective Group

Li Hong-xia (2007) studied the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, highlighting its effectiveness as a chemical protective group. No photolytic phenomena were observed in solvents like MeOH or Benzene, indicating its stability under these conditions (Li Hong-xia, 2007).

Bromination Methodology

A study by Xu Yong-nan (2012) demonstrated the synthesis of Methyl 2-(2-bromo-4,5-dimethoxyphenyl)ethanoate from methyl 2-(3,4-dimethoxyphenyl)ethanoate with a high yield. This research contributed to the development of a general approach for electrophilic aromatic bromination of aromatic ethers (Xu Yong-nan, 2012).

Photochemical Reactivity

A study conducted by A. Castellan et al. (1990) on 1,2-di(3′,4′-dimethoxyphenyl)ethanone, a model dimer related to 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone, explored its photochemical reactivity. This research provided insights into the behavior of similar compounds under photochemical conditions (A. Castellan et al., 1990).

Antifungal Activity

In the realm of medicinal chemistry, Song Yang et al. (2004) investigated the synthesis of 1-(2,3,4-trimethoxyphenyl)-2-substituted heterocyclic thio ethanone derivatives. This study utilized 2-bromo-1-(2,3,4-trimethoxyphenyl)ethanone and found moderate antifungal activities in the synthesized compounds, indicating potential pharmaceutical applications (Song Yang et al., 2004).

Fungicidal Activity

M. S. Bashandy et al. (2008) synthesized thiazole derivatives from 2-bromo-1-(3,4-dimethylphenyl)ethanone. This work contributed to the understanding of the potential fungicidal activity of these derivatives, suggesting another avenue for pharmaceutical research (M. S. Bashandy et al., 2008).

Safety And Hazards

It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure to 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone .

properties

IUPAC Name

1-(2-bromo-4,5-dimethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-6(12)7-4-9(13-2)10(14-3)5-8(7)11/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQFJZZXCVASCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1Br)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-4,5-dimethoxyphenyl)ethanone

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